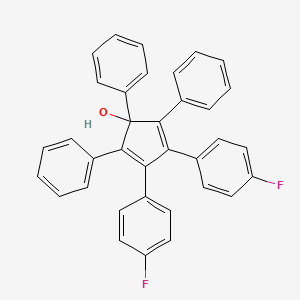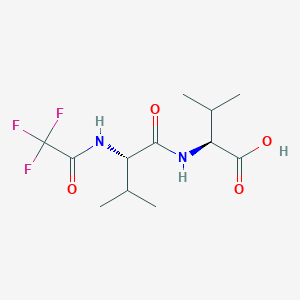
N-(Trifluoroacetyl)-L-valyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Trifluoroacetyl)-L-valyl-L-valine is a compound that features a trifluoroacetyl group attached to a dipeptide consisting of two valine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-valyl-L-valine typically involves the reaction of L-valine with trifluoroacetic anhydride. The process begins with the protection of the amino group of L-valine using a suitable protecting group. The protected L-valine is then reacted with trifluoroacetic anhydride under controlled conditions to introduce the trifluoroacetyl group. The final step involves the removal of the protecting group to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
N-(Trifluoroacetyl)-L-valyl-L-valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
N-(Trifluoroacetyl)-L-valyl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(Trifluoroacetyl)-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
類似化合物との比較
Similar Compounds
- N-(Trifluoroacetyl)-L-alanyl-L-alanine
- N-(Trifluoroacetyl)-L-leucyl-L-leucine
- N-(Trifluoroacetyl)-L-isoleucyl-L-isoleucine
Uniqueness
N-(Trifluoroacetyl)-L-valyl-L-valine is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. The use of valine residues also contributes to its unique steric and electronic characteristics, making it a valuable compound in various applications .
特性
CAS番号 |
64577-56-6 |
|---|---|
分子式 |
C12H19F3N2O4 |
分子量 |
312.29 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C12H19F3N2O4/c1-5(2)7(17-11(21)12(13,14)15)9(18)16-8(6(3)4)10(19)20/h5-8H,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t7-,8-/m0/s1 |
InChIキー |
YITQNRUXEVUCTE-YUMQZZPRSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


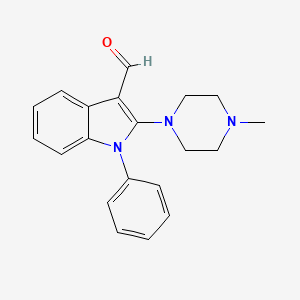
![1-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14506174.png)


![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)
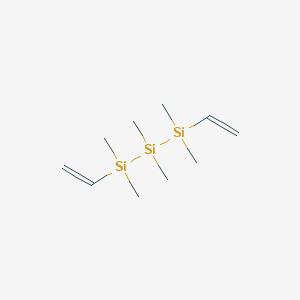
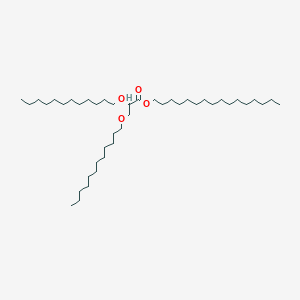
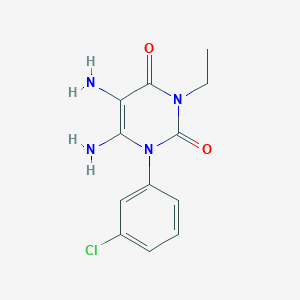
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
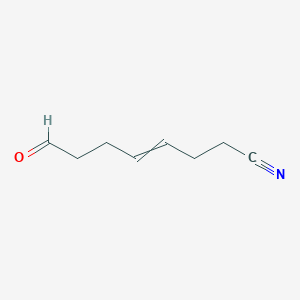
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
